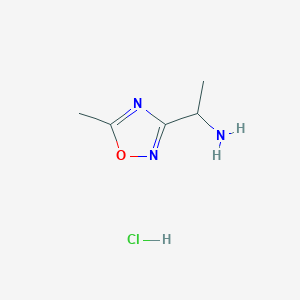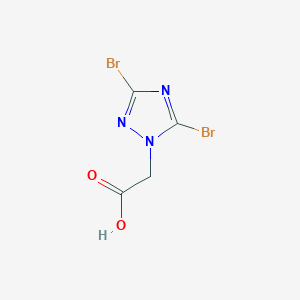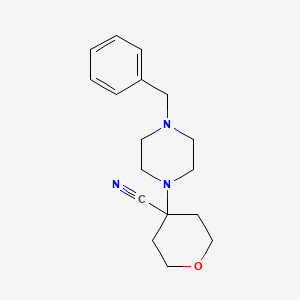
4-Acetyl-3-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3-methoxybenzonitrile is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is characterized by the presence of an acetyl group, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-3-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzonitrile followed by acetylation. The reaction typically uses bromine and a solvent like ethylene dichloride, with the temperature controlled at around 80°C . Another method involves the use of diisopropylaminoborane in the presence of lithium borohydride to reduce nitriles .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or diisopropylaminoborane are used.
Substitution: Substitution reactions often use reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Produces acids or ketones.
Reduction: Produces amines.
Substitution: Produces various substituted benzene derivatives.
Scientific Research Applications
4-Acetyl-3-methoxybenzonitrile is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-3-methoxybenzonitrile involves its interaction with various molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The nitrile group can undergo hydrolysis to form amides, which can further interact with biological molecules. These interactions can affect metabolic pathways and enzyme activities .
Comparison with Similar Compounds
3-Acetyl-4-methoxybenzonitrile: Similar structure but with different positions of the acetyl and methoxy groups.
4-Hydroxy-3-methoxybenzonitrile: Contains a hydroxy group instead of an acetyl group.
3-Methoxybenzonitrile: Lacks the acetyl group.
Uniqueness: 4-Acetyl-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-acetyl-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)9-4-3-8(6-11)5-10(9)13-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAYBCFNCMTGIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)













